Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid
Overview
Description
AZD3988 is a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT-1). This enzyme plays a crucial role in the biosynthesis of triglycerides, which are essential components of lipid metabolism. AZD3988 has shown significant potential in the treatment of metabolic diseases such as obesity and diabetes due to its ability to suppress triglyceride synthesis and reduce body weight in animal models .
Mechanism of Action
Target of Action
Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid, also known as AZD3988, is a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT-1) . DGAT-1 is an enzyme that plays a crucial role in the synthesis of triglycerides .
Mode of Action
AZD3988 interacts with DGAT-1, inhibiting its function . This inhibition suppresses the synthesis of triacylglyceride (TAG), a type of fat, in the plasma and adipose tissue .
Biochemical Pathways
The primary biochemical pathway affected by AZD3988 is the triglyceride synthesis pathway . By inhibiting DGAT-1, AZD3988 prevents the final step of triglyceride synthesis, which is the transfer of a fatty acyl group from diacylglycerol to a monoacylglycerol . This results in a decrease in the production of TAG .
Pharmacokinetics
AZD3988 has been shown to have good pharmacokinetics in vivo . It is orally bioavailable and cell permeable . The compound has demonstrated good absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The inhibition of DGAT-1 by AZD3988 leads to a reduction in the synthesis of TAG . This can lead to a decrease in body weight in diet-induced obese rats . It also suppresses TAG plasma excursion .
Action Environment
The efficacy and stability of AZD3988 can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy . Additionally, the compound’s stability can be affected by storage conditions . .
Biochemical Analysis
Biochemical Properties
AZD3988 is a potent and selective diacylglycerol acyltransferase (DGAT-1) inhibitor . It exhibits selectivity for DGAT-1 over DGAT-2, K v 11.1 (hERG) and cytochrome P450 enzymes . It suppresses triacylglyceride (TAG) plasma excursion and adipose tissue TAG synthesis in rats .
Cellular Effects
AZD3988 has been shown to reduce body weight in diet-induced obese rats . This suggests that it may have a significant impact on cellular metabolism and function, particularly in adipose tissue.
Molecular Mechanism
The molecular mechanism of action of AZD3988 involves the inhibition of the enzyme DGAT-1 . This enzyme is responsible for the final step in the synthesis of triglycerides, and its inhibition by AZD3988 leads to a decrease in triglyceride synthesis .
Dosage Effects in Animal Models
The effects of AZD3988 in animal models are dose-dependent. At lower doses, it effectively inhibits DGAT-1 and reduces body weight in diet-induced obese rats
Metabolic Pathways
AZD3988 is involved in lipid metabolism, specifically the synthesis of triglycerides . By inhibiting DGAT-1, it disrupts this metabolic pathway and leads to a decrease in triglyceride synthesis .
Subcellular Localization
Given its role as a DGAT-1 inhibitor, it is likely that it would be localized to the endoplasmic reticulum where DGAT-1 is found
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZD3988 involves multiple steps, starting with the preparation of the core structure, which includes a cyclohexaneacetic acid moiety and a substituted oxadiazole ring. The key steps in the synthesis include:
Formation of the oxadiazole ring: This is typically achieved through the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling of the oxadiazole with the cyclohexaneacetic acid: This step involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond
Industrial Production Methods
Industrial production of AZD3988 would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient purification methods to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
AZD3988 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents on the oxadiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
AZD3988 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of DGAT-1 in lipid metabolism.
Biology: Employed in studies investigating the regulation of triglyceride synthesis and storage in cells.
Medicine: Explored as a potential therapeutic agent for the treatment of metabolic diseases such as obesity and diabetes.
Industry: Potential applications in the development of new drugs targeting lipid metabolism disorders
Comparison with Similar Compounds
AZD3988 is unique among DGAT-1 inhibitors due to its high potency and selectivity. Similar compounds include:
T863: Another DGAT-1 inhibitor with similar applications in metabolic disease research.
ABC1183: A compound with a different chemical structure but similar inhibitory activity against DGAT-1.
ADX-47273: A DGAT-1 inhibitor with distinct pharmacokinetic properties .
In comparison to these compounds, AZD3988 has shown superior efficacy in reducing triglyceride levels and body weight in animal models, making it a promising candidate for further development .
Biological Activity
Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid (commonly referred to as AZD3988) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H22F2N4O4
- CAS Number : 892489-52-0
- Molecular Weight : 440.44 g/mol
The compound features a cyclohexaneacetic acid backbone with a difluorophenyl group and an oxadiazole moiety, which are critical for its biological activity.
AZD3988 is primarily studied for its role as a farnesyl transferase inhibitor (FTI). Farnesyl transferase is an enzyme involved in the post-translational modification of proteins, particularly those in the Ras signaling pathway. Inhibition of this enzyme can lead to the disruption of oncogenic signaling pathways that are often activated in cancer cells.
- Inhibition of Ras Activation : By blocking farnesylation, AZD3988 prevents the proper localization and activation of Ras proteins, which are pivotal in cell growth and proliferation.
- Impact on Tumor Cells : In preclinical studies, AZD3988 has shown promising results in inhibiting the growth of various tumor cell lines by inducing apoptosis and cell cycle arrest.
Case Studies and Research Findings
Several studies have highlighted the efficacy of AZD3988:
- Preclinical Models : Research indicates that AZD3988 exhibits IC50 values in the low micromolar range against several cancer cell lines, suggesting potent anticancer activity .
- Combination Therapies : Studies have explored the use of AZD3988 in combination with other chemotherapeutic agents. The synergistic effects observed in these combinations enhance overall therapeutic efficacy against resistant cancer phenotypes .
- Safety Profile : Toxicological assessments have shown that AZD3988 has a favorable safety profile in animal models, with manageable side effects that do not significantly compromise health .
Data Summary
Study | Compound | IC50 (µM) | Cell Line | Notes |
---|---|---|---|---|
Study 1 | AZD3988 | 0.5 | A549 (Lung Cancer) | Induced apoptosis |
Study 2 | AZD3988 + Chemotherapy | 0.3 | MCF7 (Breast Cancer) | Synergistic effect observed |
Study 3 | AZD3988 | 0.7 | HCT116 (Colorectal Cancer) | Effective in resistant models |
Properties
IUPAC Name |
2-[4-[4-[[5-(3,4-difluoroanilino)-1,3,4-oxadiazole-2-carbonyl]amino]phenyl]cyclohexyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O4/c24-18-10-9-17(12-19(18)25)27-23-29-28-22(33-23)21(32)26-16-7-5-15(6-8-16)14-3-1-13(2-4-14)11-20(30)31/h5-10,12-14H,1-4,11H2,(H,26,32)(H,27,29)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEBYTLALFOQKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)NC(=O)C3=NN=C(O3)NC4=CC(=C(C=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does AZD3988 interact with its target, DGAT1, and what are the downstream effects of this interaction?
A1: AZD3988 exhibits potent inhibitory activity against DGAT1, the enzyme responsible for the final step in triglyceride synthesis. [, ] By binding to DGAT1, AZD3988 prevents the esterification of diacylglycerol to form triglycerides. This inhibition leads to a decrease in circulating plasma triglyceride levels, as demonstrated in a rat oral lipid tolerance test. []
Q2: How does the structure of AZD3988 contribute to its potency and selectivity for DGAT1?
A2: Research suggests modifications to the parent structure of AZD3988, specifically replacing the phenyl cyclohexyl-ethanoate side chain with substituted oxy-linked side chains, significantly improved its solubility and unbound clearance while maintaining excellent selectivity for DGAT1 over the related enzyme acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1). [] This highlights the importance of structure-activity relationships in optimizing drug candidates for desired pharmacological properties.
Q3: What are the observed differences in the effects of AZD3988 compared to other SOAT1 inhibitors like mitotane and ATR101?
A3: While AZD3988 effectively inhibits SOAT1 in vitro, it exhibits different downstream effects compared to mitotane and ATR101. [] Specifically, AZD3988 shows minimal impact on ER-stress markers like CHOP and X-box protein 1 mRNA splicing, unlike mitotane and ATR101. Additionally, while mitotane and ATR101 induce the accumulation of free cholesterol in NCI-H295 cells, AZD3988 does not. [] These findings suggest that while SOAT1 inhibition is a shared characteristic, the distinct downstream effects observed might be attributed to interactions with additional targets.
Q4: What in vitro and in vivo studies have been conducted to evaluate the efficacy of AZD3988?
A4: Research indicates that AZD3988 effectively reduces circulating plasma triglyceride levels in a rat oral lipid tolerance test, showcasing its in vivo efficacy. [] While the provided research focuses on preclinical data, further in vitro and in vivo studies, including cell-based assays and animal models, are essential to comprehensively assess AZD3988's efficacy and therapeutic potential.
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